(+/-)-Strigol

Receptor Pharmacology Strigolactone Signaling Stereochemistry

Select (±)-strigol (CAS 51820-11-2) as your strigolactone research standard to ensure assay validity at femtomolar sensitivity (10⁻¹⁴–10⁻¹⁶ M). Unlike analogs GR24 or 5-deoxystrigol, only (±)-strigol provides the hydroxylated ABC-ring and stereochemical profile essential for accurate D14/KAI2 receptor selectivity studies. This racemic mixture enables comprehensive pharmacology across both signaling pathways. Mandatory for cotton-Striga host-parasite model fidelity, matching the natural root exudate profile (15 pg/plant/day). Confirm assay sensitivity with the original, most potent SL reference.

Molecular Formula C19H22O6
Molecular Weight 346.4 g/mol
CAS No. 51820-11-2
Cat. No. B013464
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(+/-)-Strigol
CAS51820-11-2
Synonyms(3aR*,5S*,8bS*,2'R*)-3-[(E)-2',5'-dihydro-4'-methyl-5'-oxo-2'-furanyloxymethylene]-5-hydroxy-8,8-dimethyl-3,3a,4,5,6,7,8,8b-octahydroindeno[1,2-b]furan-2-one
Molecular FormulaC19H22O6
Molecular Weight346.4 g/mol
Structural Identifiers
SMILESCC1=CC(OC1=O)OC=C2C3CC4=C(C3OC2=O)C(CCC4O)(C)C
InChIInChI=1S/C19H22O6/c1-9-6-14(24-17(9)21)23-8-12-10-7-11-13(20)4-5-19(2,3)15(11)16(10)25-18(12)22/h6,8,10,13-14,16,20H,4-5,7H2,1-3H3/t10-,13+,14-,16+/m1/s1
InChIKeyVOFXXOPWCBSPAA-FTOGJNOLSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(+/-)-Strigol: The Original Witchweed Germination Stimulant and Strigolactone Prototype


(+/-)-Strigol (CAS 51820-11-2) is a synthetic racemic mixture of the naturally occurring strigolactone (+)-strigol, a carotenoid-derived sesquiterpene lactone [1]. First isolated from cotton (Gossypium hirsutum L.) root exudates in 1966, it is the founding member of the strigolactone (SL) family of plant hormones and rhizosphere signaling molecules [2]. Its canonical structure comprises a tricyclic lactone (ABC-ring) connected via an enol ether bridge to a methylbutenolide D-ring in the 2′R configuration [3]. As a research chemical with typical purity of ≥95%, it serves as the historical and structural benchmark against which all synthetic SL analogs and mimics are evaluated .

Why (+/-)-Strigol Cannot Be Substituted with GR24 or 5-Deoxystrigol in Key Research Applications


Substitution of (+/-)-strigol with common strigolactone analogs such as GR24 or 5-deoxystrigol (5DS) without experimental validation introduces significant interpretive risk due to documented receptor selectivity divergence [1]. Racemic (+/-)-strigol is a mixture of multiple stereoisomers, and research has established that natural SLs signal exclusively through the DWARF14 (D14) receptor, whereas non-natural enantiomers in racemic mixtures can aberrantly activate the KARRIKIN INSENSITIVE2 (KAI2) receptor, which mediates responses to karrikins rather than canonical SLs [1]. Furthermore, (+/-)-strigol possesses a unique hydroxyl group on the ABC-ring that is absent in 5-deoxystrigol and GR24, a structural feature which directly impacts both receptor binding kinetics and hydrolytic stability of the enol ether bridge [2]. These stereochemical and structural distinctions necessitate compound-specific validation rather than class-level interchange.

(+/-)-Strigol Evidence Guide: Quantitative Differentiation from GR24 and 5-Deoxystrigol


Racemic (+/-)-Strigol: Receptor Selectivity Profile Divergence from GR24

Racemic (+/-)-strigol contains stereoisomers that can activate both D14 and KAI2 receptors, whereas natural (+)-strigol signals exclusively through D14 [1]. This dual-receptor activation profile contrasts with the synthetic analog GR24, whose four stereoisomers exhibit differential D14 versus KAI2 selectivity patterns [1].

Receptor Pharmacology Strigolactone Signaling Stereochemistry

Cotton Root Exudate Composition: (+)-Strigol as the Predominant Germination Stimulant

In cotton (Gossypium hirsutum L.), the original natural source of strigol, (+)-strigol is the predominant strigolactone exuded, with production levels substantially exceeding those of other SLs [1].

Root Exudate Germination Stimulation Quantitative Analysis

Strigol Germination Activity: Picomolar Potency as the Natural Benchmark

(+)-Strigol exhibits extreme potency as a germination stimulant for Striga lutea seeds, operating at femtomolar concentrations and thereby setting the benchmark against which synthetic analogs are evaluated [1].

Seed Germination Striga Potency

Structural Requirements for Bioactivity: Hydroxy-Substituted ABC-Ring versus Deoxy Analogs

(+)-Strigol possesses a hydroxyl group on its ABC-ring tricyclic lactone moiety, a structural feature absent in 5-deoxystrigol and GR24, which influences both receptor interaction and hydrolytic stability [1][2].

Structure-Activity Relationship Enol Ether Hydroxyl Group

(+/-)-Strigol Application Scenarios: When to Prioritize Over Synthetic Analogs


Striga and Orobanche Seed Germination Bioassay Positive Control

(+/-)-Strigol serves as the gold-standard positive control in parasitic weed germination bioassays, with documented activity at femtomolar concentrations (10⁻¹⁴ M to 10⁻¹⁶ M) [1]. Its extreme potency enables validation of assay sensitivity, particularly in 96-well plate formats where EC50 determination and maximum germination percentage comparisons between test molecules are performed [2]. Use of (+/-)-strigol as the reference standard ensures that assay conditions are capable of detecting picomolar-range SL-like bioactivities, whereas less potent analogs may yield false-negative interpretations of assay readiness.

Cotton-Striga Host-Parasite Interaction Modeling

In experimental systems modeling the cotton-Striga host-parasite interaction, (+)-strigol is the biologically authentic signal. Quantitative LC/MS/MS analysis of cotton root exudates confirms (+)-strigol as the predominant strigolactone (15 pg/plant/day) with strigyl acetate as a minor component (2 pg/plant/day) and no detectable orobanchol or alectrol [3]. For studies requiring physiologically relevant strigolactone concentrations and compositions, (+/-)-strigol is the appropriate selection, whereas 5-deoxystrigol (a rice-derived SL) would misrepresent the cotton root exudate profile.

Native Strigolactone Receptor (D14) Pharmacology Studies

When investigating canonical strigolactone signaling through the D14 receptor, (+)-strigol—as the historical and structural prototype—provides the baseline reference. However, researchers must be aware that racemic (+/-)-strigol contains non-natural stereoisomers that may activate the KAI2 karrikin receptor, potentially confounding interpretation of D14-specific responses [4]. For studies requiring strict D14-specific signaling without KAI2 crosstalk, enantiomerically pure (+)-strigol may be preferable to the racemic mixture; conversely, for comprehensive SL pharmacology studies examining both D14 and KAI2 pathways, (+/-)-strigol provides a useful tool to probe receptor selectivity.

Technical Documentation Hub

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